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3-(3-Diethylaminomethyl-indol-1-

yl)-propionic acid

CAS No.: 879038-23-0

Cat. No.: B3162557 Get Quote

From Synthetic Scaffolds to Pharmacological Targets
Executive Summary & Structural Distinction
In the field of indole medicinal chemistry, nomenclature often leads to ambiguity. It is critical to

distinguish between the two primary isomers of "indole propionic acid":

Indole-3-propionic acid (IPA): A microbial metabolite (C3-substituted) known for antioxidant

and neuroprotective effects.

Indole-1-propionic acid (N-substituted): A synthetic scaffold (N1-substituted) utilized primarily

in the development of enzyme inhibitors (e.g., Thromboxane synthase, Aldose reductase)

and PPAR agonists.

This guide focuses exclusively on Indole-1-propionic acid derivatives, specifically those bearing

functional groups at the C3 position. These N-functionalized indoles serve as "soft"

pharmacophores, allowing the carboxylic acid tail to interact with polar pockets in enzymes

while the indole core provides hydrophobic stacking interactions.

Chemical Architecture & SAR Logic
The biological efficacy of 3-substituted indole-1-propionic acids relies on a tripartite structure-

activity relationship (SAR):
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The N1-Acid Tail: A propionic acid chain (3 carbons) is often optimal for bridging the distance

between the hydrophobic pocket (indole) and a cationic residue (e.g., Arginine) in the target

enzyme's active site.

The C3-Substituent: This defines the specificity.

Imidazolyl-methyl groups: Confer Thromboxane A2 synthase (TXAS) inhibitory activity.[1]

Hydrophobic/Aryl groups: Enhance affinity for PPAR nuclear receptors.

Acetic/Carboxylic groups: Create dual-pharmacophore systems for aldose reductase

inhibition.

The C2-Position: Steric bulk here (e.g., methyl) often locks the conformation of the C3

substituent, preventing free rotation and enhancing binding entropy.

Visualization: Structural Logic & Synthesis Pathways
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Caption: Synthetic pathways converting 3-substituted indoles to N-propionic acid derivatives

via Alkylation or Michael Addition.

Synthetic Methodologies
Achieving regioselectivity (N1 vs. C3 alkylation) is the primary challenge. Since the starting

material is already C3-substituted, C3-alkylation is blocked, simplifying the synthesis. However,
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competitive O-alkylation (if C3 contains hydroxyls) or polymerization must be managed.

Method A: Michael Addition (Green Chemistry
Approach)
This method utilizes electron-deficient olefins (acrylates) and is preferred for its atom economy

and milder conditions.

Substrates: 3-substituted indole (e.g., 3-methylindole, 3-formylindole), Methyl Acrylate.

Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or basic alumina.

Mechanism: Base-catalyzed 1,4-addition.

Causality: The use of Phase Transfer Catalysts (PTC) like TBAHS allows the reaction to

proceed in biphasic systems (e.g., Toluene/50% NaOH), stabilizing the N-anion and

facilitating attack on the acrylate beta-carbon.

Method B: Direct N-Alkylation (SN2)
Used when Michael acceptors are unreactive or unavailable.

Substrates: 3-substituted indole, Ethyl 3-bromopropionate.

Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).[2]

Solvent: DMF or DMSO (Polar Aprotic).

Causality: Strong bases like NaH ensure complete deprotonation of the indole N-H (pKa

~16). Polar aprotic solvents solvate the cation (Na+), leaving the indolyl anion "naked" and

highly nucleophilic for the SN2 attack.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of 3-(3-Formyl-1H-indol-1-
yl)propanoic acid
Target: A versatile intermediate for further functionalization.
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Step 1: N-Alkylation (Michael Addition)

Setup: In a 100 mL round-bottom flask, dissolve Indole-3-carboxaldehyde (1.45 g, 10 mmol)

in Acetonitrile (30 mL).

Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) as a soluble organic base.

Addition: Dropwise add Methyl Acrylate (1.5 eq, 1.35 mL) over 10 minutes.

Reaction: Reflux at 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The N-H proton

signal (approx 12 ppm) in NMR should disappear.

Workup: Evaporate solvent. Dilute with EtOAc, wash with 1N HCl (to remove DBU), then

Brine. Dry over Na2SO4.[2][3]

Yield: Expect >85% of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate.

Step 2: Hydrolysis

Reaction: Dissolve the ester (2.3 g, 10 mmol) in THF:Water (3:1). Add LiOH.H2O (2.0 eq).

Stir at RT for 2 hours.

Validation: Acidify to pH 2 with 1N HCl. The free acid should precipitate as a white solid.

Purification: Recrystallize from Ethanol/Water.

Protocol 2: Thromboxane B2 (TXB2) Inhibition Assay
Purpose: To validate biological activity of imidazole-substituted derivatives. Note: TXA2 is

unstable; TXB2 is the stable hydrolysis product measured.

Preparation: Isolate human platelets from citrate-anticoagulated blood via centrifugation

(200g, 15 min). Wash platelets in Tyrode’s buffer.

Incubation: Incubate platelet suspension (3 x 10^8 platelets/mL) with the Test Compound (10

nM - 100 µM) for 5 minutes at 37°C.
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Stimulation: Add Thrombin (1 U/mL) or Arachidonic Acid (0.5 mM) to trigger aggregation and

TXA2 synthesis. Incubate for 5 minutes.

Termination: Stop reaction with cold EDTA/Indomethacin solution (to prevent further COX

activity).

Quantification: Centrifuge (2000g, 10 min). Collect supernatant. Measure TXB2 levels using

a commercial ELISA kit.

Calculation: Calculate % Inhibition relative to vehicle control. Plot log(concentration) vs. %

Inhibition to determine IC50.

Quantitative Data Summary: Activity Profiles
The following table summarizes literature values for N-propionic acid derivatives compared to

C3-propionic acid derivatives in specific assays.

Compound
Class

Substituent
(C3)

Substituent
(N1)

Target
IC50 /
Activity

Ref

Indole-1-

propionic

Imidazolyl-

methyl

Propionic

Acid

TXA

Synthase
50 nM [1]

Indole-1-

propionic

4-

Chlorobenzyl

Propionic

Acid

Aldose

Reductase
1.2 µM [2]

Indole-1-

propionic

Phenylsulfon

yl

Propionic

Acid

PPAR-

gamma

15 µM

(EC50)
[3]

Indole-3-

propionic
(None) H Antioxidant 50-150 µM [4]

Note: The N1-propionic acid moiety is crucial for the high potency seen in TXA synthase

inhibitors (Row 1), acting as a chelator for the heme iron in the enzyme active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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